molecular formula C17H24INO B6299857 2-tert-Butyl-6-cyclohexyliminomethyl-4-iodo-phenol CAS No. 1003080-32-7

2-tert-Butyl-6-cyclohexyliminomethyl-4-iodo-phenol

Cat. No. B6299857
CAS RN: 1003080-32-7
M. Wt: 385.28 g/mol
InChI Key: IHFPAPSZMJEHAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-Butyl-6-cyclohexyliminomethyl-4-iodo-phenol, or 2-t-B-6-CHIM-4-IP, is an organic compound used in a variety of scientific applications. It is a polar, water-soluble compound that can be synthesized from a range of starting materials. This compound has been studied for its biochemical and physiological effects, and is used in a variety of laboratory experiments.

Scientific Research Applications

2-t-B-6-CHIM-4-IP has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a scavenger in biotransformations. It has also been used in the synthesis of other compounds, such as pyridines, thiophenes, and imidazoles. Furthermore, it has been used as a fluorescent probe to study the structure and dynamics of biomolecules.

Mechanism of Action

2-t-B-6-CHIM-4-IP is a polar compound, and its mechanism of action is largely based on its ability to interact with other polar molecules. The compound has been shown to interact with proteins, DNA, and other biomolecules. It is believed to interact with these molecules through hydrogen bonding, electrostatic interactions, and van der Waals forces.
Biochemical and Physiological Effects
2-t-B-6-CHIM-4-IP has been studied for its biochemical and physiological effects. Studies have shown that the compound has antioxidant, anti-inflammatory, and antimicrobial properties. It has also been shown to inhibit the growth of certain bacteria, fungi, and viruses. Furthermore, it has been shown to have an inhibitory effect on the production of certain toxins, such as lipopolysaccharides.

Advantages and Limitations for Lab Experiments

2-t-B-6-CHIM-4-IP has several advantages when used in laboratory experiments. It is a polar compound, which makes it soluble in a variety of solvents, including water. This makes it easy to use in a variety of experiments. Furthermore, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that the compound is toxic and should be handled with care.

Future Directions

There are a number of potential future directions for the use of 2-t-B-6-CHIM-4-IP. One possibility is to use the compound in the development of new drugs and therapeutics. It could be used as a drug delivery system, or as a scaffold for the synthesis of new molecules. Additionally, it could be used in the development of new diagnostic tools, such as fluorescent probes. Finally, it could be used to study the structure and dynamics of biomolecules, or to investigate the mechanism of action of drugs and other compounds.

Synthesis Methods

2-t-B-6-CHIM-4-IP can be synthesized from a range of starting materials, including 2-bromo-6-cyclohexyliminomethyl-4-iodophenol and 2-bromo-6-cyclohexyliminomethyl-4-iodophenol. The synthesis involves a reaction between the starting materials and a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically performed in a polar organic solvent, such as acetonitrile or dimethylformamide. The reaction can be performed at room temperature or at an elevated temperature. The product can then be purified by recrystallization or chromatography.

properties

IUPAC Name

2-tert-butyl-6-(cyclohexyliminomethyl)-4-iodophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24INO/c1-17(2,3)15-10-13(18)9-12(16(15)20)11-19-14-7-5-4-6-8-14/h9-11,14,20H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFPAPSZMJEHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C=NC2CCCCC2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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